molecular formula C20H20N2O2 B11019524 N-(2,3-dihydro-1H-inden-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B11019524
M. Wt: 320.4 g/mol
InChI Key: HIQXZSFGUFDWEA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an indene moiety with a pyrrolidine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, followed by the formation of the pyrrolidine ring through cyclization reactions. Key steps include:

    Formation of the Indene Derivative: This can be achieved through the hydrogenation of indanone derivatives under catalytic conditions.

    Cyclization to Form Pyrrolidine Ring: The indene derivative is then reacted with appropriate amines and carbonyl compounds under controlled conditions to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkoxides under mild heating.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or indene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indene and pyrrolidine moieties allow for strong binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2,3-dihydro-1H-inden-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide stands out due to its combined indene and pyrrolidine structure. This unique combination allows for a broader range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N2O2/c23-19-12-16(13-22(19)18-7-2-1-3-8-18)20(24)21-17-10-9-14-5-4-6-15(14)11-17/h1-3,7-11,16H,4-6,12-13H2,(H,21,24)

InChI Key

HIQXZSFGUFDWEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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